2-(2-Methylpiperidin-1-yl)ethanamine, also known by its chemical structure, is a compound characterized by the presence of a piperidine ring. This compound is significant in various scientific fields due to its unique properties and potential applications. It is classified as an aliphatic amine, which indicates that it contains nitrogen atoms bonded to carbon atoms in a chain or branched structure.
This compound can be sourced from several chemical suppliers, including Sigma-Aldrich and VWR, which provide detailed specifications and safety data for handling and usage in laboratory settings. The compound's CAS number is 768-08-1, and it has been cataloged for its relevance in organic synthesis and medicinal chemistry .
The synthesis of 2-(2-Methylpiperidin-1-yl)ethanamine typically involves the reaction of 2-methylpiperidine with ethylene diamine or other suitable amines under controlled conditions. The process can be achieved through various synthetic routes, including:
The reaction conditions often include:
The molecular formula for 2-(2-Methylpiperidin-1-yl)ethanamine is . Its structure consists of a piperidine ring attached to an ethylamine group, providing a three-dimensional configuration that influences its chemical reactivity and biological activity.
Key structural data includes:
2-(2-Methylpiperidin-1-yl)ethanamine participates in several types of chemical reactions:
Common reagents and conditions include:
The mechanism of action of 2-(2-Methylpiperidin-1-yl)ethanamine primarily involves its interaction with biological targets such as receptors or enzymes. This compound may modulate neurotransmitter systems by acting as an agonist or antagonist at specific receptor sites, influencing various physiological processes.
The specific binding affinities and efficacy at target receptors are determined through pharmacological studies, which often involve radiolabeled ligands and competitive binding assays.
Key physical properties include:
Chemical properties encompass stability under standard laboratory conditions, reactivity with acids and bases, and potential hazards associated with handling the compound. Safety data sheets indicate that it may be an irritant upon contact with skin or eyes.
2-(2-Methylpiperidin-1-yl)ethanamine finds applications across various scientific domains:
The core structure of 2-(2-methylpiperidin-1-yl)ethanamine (C₈H₁₈N₂, MW 142.24 g/mol) features a piperidine ring N-linked to a 2-carbon ethylamine spacer. Retrosynthetic analysis reveals three strategic disconnections: (1) Nucleophilic substitution between 2-methylpiperidine and 2-haloethylamine; (2) Reductive amination of 2-methylpiperidine with aminoacetaldehyde; and (3) Ring-functionalization of preassembled piperidine-ethylamine hybrids. The 2-methyl group on the piperidine ring introduces stereochemical complexity, requiring chiral resolution or asymmetric synthesis to access enantiopure forms [1] .
Recent innovations include flow-chemistry approaches for N-alkylation, where 2-methylpiperidine and 2-chloroethylamine hydrochloride react in a continuous reactor at 120°C with triethylamine base, achieving 92% conversion and reducing side-product formation to <5%. Microwave-assisted synthesis further accelerates this route, completing N-alkylation in 15 minutes versus 12 hours under conventional heating [10]. Modifications to the ethylamine linker or piperidine substituents generate diverse pharmacologically relevant analogs, as summarized below:
Table 1: Structural Derivatives of 2-(2-Methylpiperidin-1-yl)ethanamine
Compound Name | Molecular Formula | MW (g/mol) | Key Modification Site |
---|---|---|---|
2-(2-Ethylpiperidin-1-yl)ethanamine | C₉H₂₀N₂ | 156.27 | Piperidine C2 alkylation |
2-[4-(2-Methylpiperidin-1-yl)piperidin-1-yl]ethanamine | C₁₃H₂₇N₃ | 225.37 | Piperidine→piperazine core replacement |
2-((1-Methylpiperidin-4-yl)oxy)ethan-1-amine | C₈H₁₈N₂O | 158.24 | Ethylamine→oxyethyl linker |
2-(4-Methylphenyl)-2-(4-methylpiperidin-1-yl)ethanamine | C₁₅H₂₄N₂ | 232.36 | α-Benzyl substitution |
Reductive amination dominates functionalization of 2-(2-methylpiperidin-1-yl)ethanamine’s primary amine group, overcoming limitations of direct alkylation. When reacting with carbonyl compounds, this method prevents polyalkylation and enables chemoselective monoalkylation. Sodium cyanoborohydride (NaBH₃CN) in methanol at pH 5–6 is optimal, reducing the in situ-formed imine while tolerating the tertiary amine in the piperidine ring [2] [10]. Key applications include:
Limitations: Aromatic aldehydes with electron-withdrawing groups (e.g., 4-nitrobenzaldehyde) show reduced reactivity (<50% yield). Additionally, reductive amination fails for aryl–N bond formation; Buchwald–Hartwig coupling remains essential for such derivatives [2].
Catalysis significantly improves the efficiency of synthesizing and functionalizing 2-(2-methylpiperidin-1-yl)ethanamine. Three catalytic paradigms demonstrate particular utility:
Table 2: Catalytic Systems for Functionalizing 2-(2-Methylpiperidin-1-yl)ethanamine
Catalyst | Reductant | Conditions | Yield Range | Chemoselectivity |
---|---|---|---|---|
Pd/C (0.2 mol%) | Et₃SiH | H₂O, 25°C, 24h | 89–95% | Tolerates esters, halides |
Co nanoparticles (5 mol%) | H₂ (1–10 bar) | NH₄OH(aq), 80°C, 12h | 70–92% | Selective for primary amines |
NaH₂PO₂ (30 mol%) | None | MeOH/H₂O, 60°C, 8h | 80–88% | Broad functional group tolerance |
Cp*Ir (2 mol%) | HCO₂NH₄ | iPrOH, 80°C, 6h | 85–93% | Stereoretentive for chiral aldehydes |
The synthesis of complex derivatives containing the 2-(2-methylpiperidin-1-yl)ethanamine motif benefits from strategic phase selection. Solution-phase synthesis excels for small-scale, convergent routes but struggles with macrocyclization or peptide conjugation due to purification challenges and intermediate instability. For example, attempts to cyclize heterocycle-rich linear precursors of urukthapelstatin A analogs failed completely in solution due to conformational rigidity [4].
Conversely, solid-phase synthesis using chlorotrityl resin anchors the primary amine of 2-(2-methylpiperidin-1-yl)ethanamine derivatives, enabling sequential coupling/deprotection without intermediate purification. After chain assembly, TFE/DCM (1:1) cleavage delivers linear precursors in 46% yield. Subsequent macrocyclization succeeds in 36% yield using PyBOP activation, followed by on-resin heterocyclization (e.g., serine→oxazole conversion via DAST/BrCCl₃) [4]. Key advantages include:
Table 3: Solid-Phase vs. Solution-Phase Synthesis Comparison
Parameter | Solid-Phase Approach | Solution-Phase Approach |
---|---|---|
Cyclization Efficiency | 36–47% for macrocycles | 0% for rigid heterocyclic systems |
Purification Steps | 1 (post-cleavage) | 3–5 per intermediate |
Scalability | Limited by resin loading (0.5–2 mmol/g) | Kilogram-scale feasible |
Functional Group Tolerance | High (orthogonal on-resin protection) | Moderate |
Synthesis of Analogs | High-throughput (parallel) | Low-throughput (sequential) |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1